5-Chloro-2-(methylthio)pyrimidin-4-ol
Description
5-Chloro-2-(methylthio)pyrimidin-4-ol is a halogenated pyrimidine derivative with the molecular formula C₅H₄ClN₂OS and a molecular weight of 188.63 g/mol. It features a pyrimidine ring substituted with a chlorine atom at position 5, a methylthio (-SMe) group at position 2, and a hydroxyl (-OH) group at position 2. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of covalent inhibitors and heterocyclic scaffolds . Its commercial availability (CAS RN: 61727-33-1) and reactivity make it a versatile building block for functionalized pyrimidines .
Properties
CAS No. |
61044-94-8 |
|---|---|
Molecular Formula |
C5H5ClN2OS |
Molecular Weight |
176.62 g/mol |
IUPAC Name |
5-chloro-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H5ClN2OS/c1-10-5-7-2-3(6)4(9)8-5/h2H,1H3,(H,7,8,9) |
InChI Key |
UXTNYZWGVQQIEW-UHFFFAOYSA-N |
SMILES |
CSC1=NC=C(C(=O)N1)Cl |
Canonical SMILES |
CSC1=NC=C(C(=O)N1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
The following analysis compares 5-Chloro-2-(methylthio)pyrimidin-4-ol with pyrimidine analogs based on structural features, physicochemical properties, and reactivity.
Positional Isomers and Substituent Variations
- 4-Chloro-2-methylsulfanyl-pyrimidin-5-ol (CAS 1480-92-8): Molecular Formula: C₅H₅ClN₂OS. Key Differences: The hydroxyl and chlorine groups are swapped (positions 4 and 5). Properties: Higher melting point (241–243°C vs. ~204°C for the target compound) and predicted pKa of 5.91, suggesting milder acidity compared to the target compound’s hydroxyl group .
2-Chloro-5-fluoro-pyrimidin-4-ol (CAS N/A):
Functional Group Replacements
5-Chloro-2-(methylsulfonyl)pyrimidin-4-ol :
- 2-Amino-5-(2-chloroethyl)pyrimidin-4-ol (CAS 805180-47-6): Molecular Formula: C₆H₇ClN₃O. Key Differences: Amino (-NH₂) at position 2 and a chloroethyl side chain at position 4.
Physicochemical and Reactivity Comparison
Table 1: Key Properties of 5-Chloro-2-(methylthio)pyrimidin-4-ol and Analogs
Key Findings:
Substituent Position : Swapping chlorine and hydroxyl groups (as in 4-Chloro-2-methylsulfanyl-pyrimidin-5-ol) significantly alters melting points and acidity due to changes in intermolecular hydrogen bonding .
Electron-Withdrawing Groups : Fluorine at position 5 (2-Chloro-5-fluoro-pyrimidin-4-ol) reduces electron density at adjacent positions, directing electrophilic attacks to specific sites .
Methylthio vs. Sulfonyl : The methylthio group in the target compound offers moderate leaving-group ability, whereas sulfonyl derivatives are more reactive in displacement reactions .
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